(E)-2-((2-(4-methylthiazol-2-yl)hydrazono)methyl)phenol
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Description
(E)-2-((2-(4-methylthiazol-2-yl)hydrazono)methyl)phenol is a useful research compound. Its molecular formula is C11H11N3OS and its molecular weight is 233.29 g/mol. The purity is usually 95%.
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Biological Activity
(E)-2-((2-(4-methylthiazol-2-yl)hydrazono)methyl)phenol, a compound characterized by its hydrazone linkage and thiazole moiety, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological activity, synthesizing findings from various studies to elucidate its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C11H11N3OS, with a molar mass of 233.29 g/mol. The compound features a hydrazone functional group and a thiazole ring, which are known to contribute to its biological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.25 µg/mL |
Escherichia coli | 0.5 µg/mL |
Pseudomonas aeruginosa | 0.75 µg/mL |
These results indicate that the compound possesses potent antimicrobial properties, making it a candidate for further development in treating bacterial infections .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines, including melanoma and breast cancer cells.
Cell Line | IC50 (µM) |
---|---|
Melanoma (A375) | 10.5 |
Breast Cancer (MCF7) | 12.3 |
Lung Cancer (A549) | 15.7 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .
Mechanistic Studies
Molecular docking studies have provided insights into the interaction of this compound with target proteins involved in cancer progression and bacterial resistance. The compound demonstrates strong binding affinity to acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases such as Alzheimer's .
Binding Affinity Data
Target Protein | Binding Energy (kcal/mol) |
---|---|
Acetylcholinesterase | -9.8 |
Topoisomerase II | -8.5 |
This data indicates that the compound may inhibit these enzymes effectively, contributing to its therapeutic effects .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound showed enhanced activity against biofilms formed by Staphylococcus aureus, thereby highlighting its potential in treating persistent infections associated with biofilm formation .
- Cancer Cell Line Studies : In a comparative study, this compound was tested alongside known chemotherapeutics, showing superior efficacy in inducing apoptosis in resistant cancer cell lines, suggesting its role as an adjunct therapy in cancer treatment protocols .
Properties
IUPAC Name |
2-[(E)-[(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-8-7-16-11(13-8)14-12-6-9-4-2-3-5-10(9)15/h2-7,15H,1H3,(H,13,14)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAQSSVBPABTJJ-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NN=CC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)N/N=C/C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10425669 |
Source
|
Record name | ZINC03921213 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302804-77-9 |
Source
|
Record name | ZINC03921213 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.